molecular formula C28H37BrN2 B11939629 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide CAS No. 853344-08-8

2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide

Cat. No.: B11939629
CAS No.: 853344-08-8
M. Wt: 481.5 g/mol
InChI Key: UUTYMBSHRGJABX-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a tert-butylphenyl group and a tetramethylpiperidinyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution with tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of Tetramethylpiperidinyl Group: The tetramethylpiperidinyl group can be attached through a nucleophilic substitution reaction, where 2,2,6,6-tetramethylpiperidine reacts with the quinoline derivative.

    Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the tert-butylphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug discovery and development.

Industry

In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the tert-butyl and piperidinyl groups, making it less sterically hindered.

    4-(2,2,6,6-Tetramethylpiperidin-1-yl)quinoline: Similar but lacks the tert-butylphenyl group.

    2-(4-Methylphenyl)quinoline: Similar but with a methyl group instead of a tert-butyl group.

Uniqueness

The uniqueness of 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide lies in its combination of steric hindrance and electronic effects provided by the tert-butyl and piperidinyl groups. This combination can lead to unique reactivity and selectivity in chemical reactions, as well as specific interactions with biological targets.

Properties

CAS No.

853344-08-8

Molecular Formula

C28H37BrN2

Molecular Weight

481.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline;hydrobromide

InChI

InChI=1S/C28H36N2.BrH/c1-26(2,3)21-15-13-20(14-16-21)24-19-25(22-11-8-9-12-23(22)29-24)30-27(4,5)17-10-18-28(30,6)7;/h8-9,11-16,19H,10,17-18H2,1-7H3;1H

InChI Key

UUTYMBSHRGJABX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)(C)C)C.Br

Origin of Product

United States

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